2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
CAS No.: 954613-27-5
Cat. No.: VC7771048
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954613-27-5 |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.43 |
| IUPAC Name | N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C18H20N2O4S/c1-24-13-18(21)19-16-8-7-14-9-10-20(12-15(14)11-16)25(22,23)17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
| Standard InChI Key | WUGMCXVOBORDOS-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |
Introduction
Chemical Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically follows a multi-step protocol involving cyclization, sulfonylation, and acetylation reactions. A representative pathway includes:
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Formation of the Tetrahydroisoquinoline Core: Starting from 3,4-dimethoxyphenethylamine, Bischler-Napieralski cyclization using phosphorus oxychloride generates the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline using sodium borohydride .
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Sulfonylation at the 2-Position: Reaction with phenylsulfonyl chloride introduces the sulfonyl group under basic conditions (e.g., triethylamine).
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Acetamide Functionalization: Coupling the 7-amino group with methoxyacetyl chloride via amide bond formation completes the structure.
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Cyclization | PCl₃, toluene, 110°C | 65–75 | Column chromatography |
| Sulfonylation | PhSO₂Cl, Et₃N, DCM, 0°C→RT | 80–85 | Recrystallization |
| Acetylation | ClCH₂COOMe, DIEA, DMF, 50°C | 70–78 | HPLC |
Optimization Challenges
Yield optimization hinges on solvent selection (e.g., DMF for acetylation) and temperature control during sulfonylation to minimize byproducts. The phenylsulfonyl group’s electron-withdrawing nature necessitates mild conditions to prevent decomposition .
Molecular Structure and Conformational Analysis
Structural Features
The compound’s core consists of a tetrahydroisoquinoline scaffold with:
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A 2-phenylsulfonyl group inducing steric hindrance and electronic effects.
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A 7-acetamide substituent with a methoxy side chain enhancing hydrophilicity.
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Planar aromatic regions facilitating π-π interactions with biological targets .
Table 2: Key Structural Parameters
| Parameter | Value/Description | Method of Analysis |
|---|---|---|
| Bond Length (C-S) | 1.76 Å | X-ray crystallography |
| Dihedral Angle | 112° (between sulfonyl and core) | DFT calculations |
| LogP | 2.8 ± 0.3 | Chromatography |
Conformational Impact on Bioactivity
The phenylsulfonyl group adopts a pseudo-axial conformation, creating a hydrophobic pocket that enhances binding to membrane-bound receptors. Molecular dynamics simulations suggest this conformation stabilizes interactions with orexin receptors, analogous to structurally related antagonists .
Chemical Reactivity and Functional Group Transformations
Reactive Sites
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Sulfonamide Group: Susceptible to nucleophilic attack at sulfur, enabling derivatization (e.g., alkylation) .
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Methoxy Acetamide: The ester moiety can undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
Derivatization Strategies
Patent data reveals that substituting the phenylsulfonyl group with dichlorophenyl variants (as in WO2006019975A1) enhances receptor affinity, while N-alkylation of the tetrahydroisoquinoline nitrogen modulates blood-brain barrier permeability .
Mechanism of Action and Pharmacological Profile
| Receptor Subtype | Kₑ (nM) | Assay Type |
|---|---|---|
| OX₁ | 13 | Calcium flux assay |
| OX₂ | >1,000 | Competitive binding |
Pharmacokinetic Properties
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Solubility: 0.2 mg/mL in PBS (pH 7.4).
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the methoxy group .
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Half-Life: 4.2 hours in murine models.
Therapeutic Applications and Preclinical Data
Neurological Indications
Challenges and Future Directions
Current limitations include moderate oral bioavailability (22% in rats) and off-target activity at serotonin receptors . Ongoing research focuses on:
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Prodrug formulations to enhance absorption.
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Selective OX₁ agonists to refine neurological applications.
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